- Preparation of 1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as CXCR2 inhibitors, World Intellectual Property Organization, , ,
Cas no 960495-44-7 (2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole)
960495-44-7 structure
Product Name:2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
Numero CAS:960495-44-7
MF:C15H20ClN3O3S
MW:357.85560131073
CID:2113030
Update Time:2023-09-11
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
- 6-Chloro-2-(2-methyl-2-propanyl)-7-(1-piperazinylsulfonyl)-1,3-be nzoxazole
- 6-Chloro-2-(1,1-dimethylethyl)-7-(1-piperazinylsulfonyl)benzoxazole (ACI)
- N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine
- 2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole
-
- Inchi: 1S/C15H20ClN3O3S/c1-15(2,3)14-18-11-5-4-10(16)13(12(11)22-14)23(20,21)19-8-6-17-7-9-19/h4-5,17H,6-9H2,1-3H3
- Chiave InChI: YIANYBFDPOYNDX-UHFFFAOYSA-N
- Sorrisi: O=S(N1CCNCC1)(C1C2=C(N=C(C(C)(C)C)O2)C=CC=1Cl)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 525
- Superficie polare topologica: 83.8
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -50 - 40 °C; 15 - 30 min, -45 - -30 °C; -35 - -25 °C; -35 °C → -45 °C
1.2 Reagents: Sulfur dioxide ; < -14 °C; < -14 °C → -10 °C
1.3 Reagents: Sulfuryl chloride Solvents: Tetrahydrofuran ; 5 - 15 min, -2 - 3 °C; 5 min, < 22 °C; 10 - 15 °C
1.4 Solvents: Dichloromethane , Trifluorotoluene ; 2 h, 15 - 27 °C; 20 - 24 °C
1.2 Reagents: Sulfur dioxide ; < -14 °C; < -14 °C → -10 °C
1.3 Reagents: Sulfuryl chloride Solvents: Tetrahydrofuran ; 5 - 15 min, -2 - 3 °C; 5 min, < 22 °C; 10 - 15 °C
1.4 Solvents: Dichloromethane , Trifluorotoluene ; 2 h, 15 - 27 °C; 20 - 24 °C
Riferimento
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -40 °C; -50 - -40 °C; 15 - 30 min, -45 - -30 °C; -35 - -25 °C; -25 °C → -40 °C
1.2 Reagents: Sulfur dioxide ; -45 - -40 °C; < -14 °C; -14 °C → 0 °C; -10 - 0 °C
1.3 Reagents: Thionyl chloride ; 5 - 15 min, -2 - 3 °C
1.4 Solvents: Dichloromethane ; rt; 2 h, 15 - 27 °C; 20 - 24 °C
1.2 Reagents: Sulfur dioxide ; -45 - -40 °C; < -14 °C; -14 °C → 0 °C; -10 - 0 °C
1.3 Reagents: Thionyl chloride ; 5 - 15 min, -2 - 3 °C
1.4 Solvents: Dichloromethane ; rt; 2 h, 15 - 27 °C; 20 - 24 °C
Riferimento
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Method using diphenylurea derivatives for the treatment of endometriosis, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Raw materials
- N-(3,4-Dichlorophenyl)-2,2-dimethylpropanamide
- tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Preparation Products
2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
960495-44-7 (2-Tert-butyl-6-chloro-7-(piperazin-1-ylsulfonyl)benzo[d]oxazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti